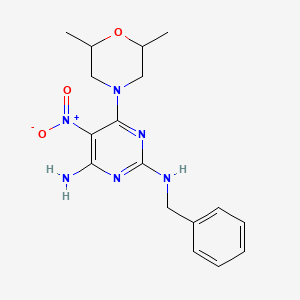

N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3/c1-11-9-22(10-12(2)26-11)16-14(23(24)25)15(18)20-17(21-16)19-8-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKSIWYTCQPREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the Pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors.

Introduction of the Nitro Group: Nitration reactions using reagents like nitric acid or nitrating mixtures.

Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

Incorporation of the Morpholino Group: This can be done through substitution reactions using morpholine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: Bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for drug development.

Biological Studies: Investigation of its biological activity and mechanism of action.

Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the N2 Position

- No direct data on melting points or yields are available from the evidence, but cyclohexyl’s bulkiness may lower solubility compared to the benzyl analog .

Morpholino Derivatives at Position 6

- Bis(morpholino-1,3,5-triazine) derivatives: Morpholino groups in triazine derivatives (e.g., 4,6-dimorpholino-1,3,5-triazin-2-yl) improve aqueous solubility due to their polar oxygen and nitrogen atoms. The 2,6-dimethyl substitution in the target compound likely enhances lipophilicity, favoring membrane permeability but possibly reducing solubility compared to non-methylated morpholino analogs .

Nitro vs. Halogen Substituents at Position 5

- In contrast, the nitro group in the target compound offers stronger electron withdrawal, which may enhance electrophilic reactivity or influence binding affinity in biological targets .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*EWG = Electron-Withdrawing Group

Table 2: Physicochemical Properties (Based on and Inferences)

*Inferred from structural analogs; direct data unavailable.

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely parallels methods in , utilizing HRMS and NMR for validation. Yields may vary based on steric hindrance from the benzyl group .

- Activity : Nitro groups (Position 5) may enhance binding to targets requiring electron-deficient aromatic systems, contrasting with chloro-substituted analogs in .

- Gaps: Limited biological or crystallographic data for the target compound exists in the provided evidence. Further studies on solubility, stability, and target engagement are needed.

Biological Activity

N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrimidine core : A six-membered ring containing nitrogen atoms.

- Nitro group : The presence of a nitro group at the 5-position enhances its reactivity and potential biological interactions.

- Morpholino moiety : The 2,6-dimethylmorpholino group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it has effective activity against a range of bacterial strains, suggesting potential as an antibacterial agent. For instance:

- In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through:

- Targeting viral enzymes : The compound's structure allows it to interact with key enzymes involved in viral replication processes.

- Case Study : In a study focusing on dengue virus (DENV), the compound showed promising results in reducing viral load in infected cell lines, indicating its potential as a broad-spectrum antiviral agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or other enzymes critical for microbial and viral life cycles.

- Cellular Uptake Enhancement : The morpholino group may facilitate cellular uptake, enhancing the compound's efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Studies indicate good oral bioavailability due to its chemical structure.

- Metabolism : Initial findings suggest that the compound undergoes hepatic metabolism.

- Toxicity Assessment : In preliminary toxicity tests on laboratory animals, no significant adverse effects were observed at therapeutic doses.

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.34 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Antiviral Activity | Reduces DENV viral load |

| Toxicity | No significant adverse effects observed |

Q & A

Basic Question

- Liquid-Liquid Extraction : Use ethyl acetate or dichloromethane to separate the product from aqueous byproducts. Adjust pH if ionizable groups are present (e.g., amines) .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane. Purity is confirmed by NMR and mass spectrometry .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain crystalline solids, ensuring minimal residual solvents via vacuum drying .

How is the structure of this compound validated in academic research?

Basic Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while morpholino methyl groups resonate as singlets near δ 1.2 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding patterns, as demonstrated in related pyrimidine derivatives .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Question

- Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd/C in hydrogenation steps reduces nitro groups efficiently .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for morpholino group introduction .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitration, while higher temperatures (80–100°C) accelerate coupling reactions .

Data-Driven Approach : Use design of experiments (DoE) to analyze factors like pH, solvent ratio, and catalyst loading.

What computational tools predict the compound’s reactivity or binding affinity?

Advanced Question

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases or enzymes). For example, morpholino and nitro groups may engage in hydrogen bonding with active sites .

- DFT Calculations : Predict regioselectivity in nitration or substitution reactions by analyzing electron density maps of the pyrimidine ring .

- QSAR Models : Correlate structural features (e.g., nitro group position) with biological activity using datasets from analogous compounds .

How is the biological activity of this compound assessed in vitro?

Advanced Question

- Enzyme Inhibition Assays : Test against kinases or reductases using fluorescence-based or radiometric assays. IC₅₀ values are calculated from dose-response curves .

- Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ < 1 µM in leukemia cells) via MTT or ATP-lite assays. Include positive controls (e.g., doxorubicin) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

What safety precautions are required when handling this compound?

Advanced Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control .

- Decomposition Risks : Avoid strong oxidizers; thermal decomposition may release NOₓ gases. Store in airtight containers under inert atmosphere .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

How are contradictions in literature data on this compound resolved?

Advanced Question

- Reproducibility Studies : Replicate reported synthetic protocols (e.g., morpholino coupling in vs. ) under controlled conditions.

- Analytical Cross-Validation : Compare NMR, HPLC, and HRMS data across studies to identify impurities or stereochemical discrepancies .

- Meta-Analysis : Statistically evaluate biological activity data (e.g., IC₅₀ values) to account for variability in assay conditions .

What stability studies are recommended for long-term storage?

Advanced Question

- Accelerated Degradation Testing : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks. Monitor decomposition via HPLC .

- pH Stability : Assess solubility and degradation in buffers (pH 2–12). Nitro groups may hydrolyze under alkaline conditions .

- Cryogenic Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

How can solubility challenges be addressed in formulation studies?

Advanced Question

- Co-Solvent Systems : Use DMSO/water or PEG-400/ethanol mixtures to enhance solubility for in vitro assays .

- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment, improving aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.